Product packaging for 2-Bromo-1-(2-methylcyclohexyl)-ethanone(Cat. No.:CAS No. 64764-60-9)

2-Bromo-1-(2-methylcyclohexyl)-ethanone

Cat. No.: B1659366
CAS No.: 64764-60-9
M. Wt: 219.12
InChI Key: YBNDUMHJNRWGBF-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylcyclohexyl)-ethanone is a brominated ketone derivative designed for use as a versatile synthetic intermediate in advanced organic synthesis . The compound features a reactive alpha-bromine atom adjacent to the carbonyl group, which enhances its reactivity and makes it particularly suitable for nucleophilic substitution reactions . This reactivity allows researchers to efficiently functionalize the molecule and incorporate the 2-methylcyclohexyl moiety into more complex molecular architectures. The steric and electronic influence of the methyl-substituted cyclohexyl ring can impart specific selectivity in synthetic pathways, making this reagent a valuable building block for constructing specialized chemical entities in pharmaceutical and agrochemical research . Its well-defined structure ensures consistent performance in controlled reactions, facilitating the preparation of complex target molecules. This product is intended for research applications in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15BrO B1659366 2-Bromo-1-(2-methylcyclohexyl)-ethanone CAS No. 64764-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-methylcyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNDUMHJNRWGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664426
Record name 2-Bromo-1-(2-methylcyclohexyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64764-60-9
Record name 2-Bromo-1-(2-methylcyclohexyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20664426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2-methylcyclohexyl)ethan-1-one
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Synthetic Methodologies for 2 Bromo 1 2 Methylcyclohexyl Ethanone

Direct Bromination Strategies of Methylcyclohexyl Ketones

Direct α-bromination of the precursor, 1-(2-methylcyclohexyl)-ethanone, is the most straightforward approach to synthesizing 2-Bromo-1-(2-methylcyclohexyl)-ethanone. This method involves the direct introduction of a bromine atom at the carbon atom adjacent (the α-position) to the carbonyl group.

Regioselective α-Bromination via Halogenating Agents (e.g., N-Bromosuccinimide, Molecular Bromine)

The direct halogenation of ketones at the α-position is a well-established transformation in organic synthesis. The reaction can be catalyzed by either acid or base and typically proceeds through an enol or enolate intermediate. For an unsymmetrical ketone like 1-(2-methylcyclohexyl)-ethanone, regioselectivity is a critical consideration, as bromination can occur at either the methyl group or the methine position of the cyclohexyl ring.

Under acidic conditions, the reaction proceeds via an enol intermediate. The formation of the enol is the rate-determining step, and typically, the more substituted enol is thermodynamically favored. libretexts.org This leads to the bromination occurring at the more substituted α-carbon. libretexts.org Therefore, acid-catalyzed bromination of 1-(2-methylcyclohexyl)-ethanone is expected to yield this compound as the major product. Common acidic catalysts include hydrobromic acid (HBr) or acetic acid. nih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones due to its ease of handling compared to molecular bromine. researchgate.net The reaction using NBS can be promoted by various catalysts, including acids and radical initiators. For instance, cyclic ketones react efficiently with NBS when catalyzed by ammonium acetate in diethyl ether at room temperature. rsc.org The use of a solid acid catalyst like montmorillonite K-10 clay in methanol has also been shown to be effective for the regioselective α-bromination of aralkyl ketones. researchgate.net

Molecular bromine (Br₂) is another common brominating agent. The reaction is often carried out in solvents like acetic acid or with the aid of a catalyst such as aluminum chloride or zinc bromide. google.com However, controlling the reaction to achieve mono-bromination can be challenging, as the product, an α-bromoketone, is often more reactive than the starting ketone, potentially leading to di-brominated byproducts. researchgate.net

Table 1: Comparison of Halogenating Agents for α-Bromination of Ketones
Halogenating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)Acid catalyst (e.g., p-TsOH, NH4OAc), Methanol or Diethyl Ether, Room Temperature or RefluxEasier to handle than Br₂, often more selective for mono-bromination. researchgate.netrsc.orgCan sometimes require a catalyst or initiator. researchgate.net
Molecular Bromine (Br₂)Acidic solvent (e.g., Acetic Acid) or Lewis acid catalyst (e.g., AlCl₃) google.comReadily available and cost-effective.Difficult to handle (corrosive, toxic), can lead to over-bromination. researchgate.net
Copper(II) Bromide (CuBr₂)Reflux in a solvent like chloroform-ethyl acetateCan offer high selectivity for mono-bromination.Requires stoichiometric amounts of copper salt.

Ultrasound-Promoted α-Bromination Techniques

The application of ultrasound in organic synthesis has been shown to accelerate reaction rates and improve yields. Sonochemical methods can promote the α-bromination of ketones, often under milder conditions than traditional thermal methods.

Research has demonstrated that the α-bromination of substituted acetophenones using N-bromosuccinimide (NBS) can be effectively carried out in the presence of p-toluenesulfonic acid (p-TsOH) under ultrasound irradiation at 35 ± 2 °C. researchgate.net This reaction proceeds in a shorter time and at a lower temperature compared to the silent reaction, which requires refluxing at 65 °C. researchgate.net Methanol has been identified as the optimal solvent for this sonochemical transformation. researchgate.net It is noteworthy that in the absence of the acid catalyst, the reaction does not proceed under thermal or ultrasonic conditions, highlighting the catalytic role of p-TsOH in this process. researchgate.net This technique could be applied to the synthesis of this compound to potentially achieve higher efficiency and milder reaction conditions.

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that is subsequently converted to the target α-bromoketone.

Approaches Involving Cyclohexyl Diazomethyl Ketone Intermediates

A versatile method for the synthesis of α-haloketones involves the use of α-diazoketone intermediates. These compounds can be converted to their corresponding α-bromoketones under various conditions.

One synthetic protocol involves the reaction of an α-diazoketone with a Lewis acid such as iron(III) bromide (FeBr₃). This method has been shown to produce α-bromoaryl ketones in moderate to excellent yields (55–95%). nih.gov The reaction is tolerant of a range of electron-donating and electron-withdrawing substituents. nih.gov To apply this to the target molecule, one would first need to synthesize 1-diazo-1-(2-methylcyclohexyl)ethan-2-one. This can be achieved through methods such as the Arndt-Eistert reaction, starting from 2-methylcyclohexanecarboxylic acid, or via diazo-transfer reactions with appropriate precursors. researchgate.net

Functional Group Interconversions on Precursors

Functional group interconversions provide alternative pathways to α-bromoketones from a variety of starting materials.

One such method is the conversion of α-hydroxy ketones to α-bromoketones. This transformation can be achieved using various brominating agents. Another approach involves the synthesis from alkenes. For example, an olefin can be converted into the corresponding α-bromo ketone in the presence of o-iodoxybenzoic acid (IBX) and tetraethylammonium bromide. organic-chemistry.org

A one-pot transformation of β-hydroxycarbonyl compounds to α-brominated 1,3-dicarbonyl compounds can also be achieved using MoO₂Cl₂ in the presence of NBS. organic-chemistry.org This method proceeds under mild conditions and provides good yields. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired mono-brominated product while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, catalyst, temperature, and the stoichiometry of the brominating agent.

For direct bromination with NBS, the choice of catalyst and solvent can significantly influence the outcome. For instance, using acidic aluminum oxide as a catalyst in methanol at reflux has been shown to provide high yields of α-bromo aralkyl ketones. nih.gov The study indicated that a 10% (w/w) catalyst load was optimal. nih.gov Furthermore, the portion-wise addition of NBS can improve the yield of the mono-brominated product compared to adding the reagent all at once. nih.gov

In the case of ultrasound-promoted bromination, methanol was found to be the most effective solvent. researchgate.net The reaction temperature can be significantly lowered compared to conventional heating methods, which can help in reducing the formation of side products.

The regioselectivity of bromination can also be directed by the reaction conditions. For example, under solvent-free conditions, α-bromination is often the exclusive process, whereas in the presence of water, ring bromination may occur in aromatic ketones with activating groups. researchgate.net

Table 2: Optimization Parameters for α-Bromination of Ketones
ParameterConditionEffect on Yield and SelectivityReference
CatalystAcidic Al₂O₃ (10% w/w)Optimal catalyst loading for improved yield. nih.gov
SolventMethanolEffective for both thermal and ultrasound-promoted reactions. nih.govresearchgate.net
Reagent AdditionPortion-wise addition of NBSImproves yield of mono-brominated product. nih.gov
Energy SourceUltrasound irradiationAllows for lower reaction temperatures and shorter reaction times. researchgate.net
Reaction MediumSolvent-freeCan direct regioselectivity towards α-bromination. researchgate.net

Solvent Effects on Bromination Efficiency

The choice of solvent plays a critical role in the bromination of ketones, influencing reaction rates, yields, and in some cases, the regioselectivity of the reaction. For the bromination of ketones like 1-(2-methylcyclohexyl)-ethanone, a range of solvents can be employed, each with its own set of advantages and disadvantages.

Commonly used solvents for the α-bromination of ketones include chlorinated hydrocarbons, ethers, and protic acids. For instance, the synthesis of a related compound, 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone, is typically carried out using bromine in solvents such as acetic acid or carbon tetrachloride under mild conditions, which generally results in a high yield of the desired product.

The polarity of the solvent can significantly impact the rate of bromination. The reaction proceeds through an enol or enolate intermediate, and the formation of this intermediate is often the rate-determining step. Polar protic solvents, like acetic acid, can facilitate the enolization process through hydrogen bonding, thereby accelerating the reaction. Aprotic solvents, while also used, may lead to different reaction kinetics.

The regioselectivity of the bromination of unsymmetrical ketones such as 1-(2-methylcyclohexyl)-ethanone is also a crucial consideration. The bromine atom can theoretically be introduced at either the methyl group or the methine group of the cyclohexyl ring, both of which are alpha to the carbonyl group. In the case of 2-methylcyclohexanone (B44802), bromination typically occurs at the more substituted carbon atom, the alpha-carbon of the cyclohexane (B81311) ring. brainly.com This selectivity is influenced by the stability of the enol intermediate, with the more substituted enol being more stable and therefore more readily formed.

Below is an illustrative data table summarizing the general effects of different solvent types on the bromination of ketones.

Solvent TypeExamplesGeneral Effect on Bromination Efficiency
Protic Acids Acetic Acid, Hydrobromic AcidCan act as both solvent and catalyst, promoting enol formation and increasing reaction rates.
Chlorinated Hydrocarbons Carbon Tetrachloride, DichloromethaneGenerally inert, providing a non-reactive medium. Reaction rates may be slower compared to protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can solvate the reactants and intermediates. Often used in conjunction with specific brominating agents.
Polar Aprotic N,N-Dimethylformamide (DMF)Can accelerate reactions involving ionic intermediates.

It is important to note that the optimal solvent is often determined empirically for a specific substrate and desired outcome.

Temperature and Catalysis in Synthetic Protocols

Temperature is a critical parameter that must be carefully controlled during the bromination of ketones. Generally, increasing the reaction temperature increases the reaction rate. However, higher temperatures can also lead to the formation of undesired byproducts, such as polybrominated species or products of side reactions. For many ketone brominations, the reactions are conducted at or below room temperature to maintain selectivity and minimize byproduct formation.

The influence of temperature on the product distribution in bromination reactions of substituted cyclohexanes has been noted in other systems. For example, in the bromination of 1,2-dimethylenecyclohexane, the product distribution was found to be temperature-dependent. researchgate.netdergipark.org.tr While this is a different reaction type, it highlights the general principle that temperature can alter reaction pathways and outcomes in cyclic systems.

Catalysis is another key aspect of synthetic protocols for α-bromoketones. Both acid and base catalysis can be employed to accelerate the rate-determining enolization or enolate formation step.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the removal of an α-proton to form the enol. Common acid catalysts include hydrobromic acid (HBr) and acetic acid.

Base Catalysis: In the presence of a base, an α-proton is removed to form an enolate ion, which is a highly reactive nucleophile that readily attacks bromine. However, base-catalyzed bromination of ketones can be difficult to control and may lead to polybromination, particularly in methyl ketones via the haloform reaction.

The choice of catalyst can also influence the regioselectivity of the bromination. For ketones with two different α-protons, the reaction can be directed to a specific position by carefully selecting the reaction conditions. For 2-methylcyclohexanone, acid-catalyzed bromination favors substitution at the more substituted α-carbon due to the formation of the more stable enol intermediate.

Below is a hypothetical data table illustrating the potential effects of temperature and catalysts on the synthesis of this compound.

Temperature (°C)CatalystExpected Outcome
0-5HBr (catalytic)Controlled monobromination, high selectivity for the more substituted α-position.
25 (Room Temp)Acetic AcidModerate reaction rate, good yield of the monobrominated product.
50NoneSlower reaction, potential for incomplete conversion.
25 (Room Temp)Strong Base (e.g., NaOH)Risk of polybromination and haloform reaction at the methyl group.

Reactivity and Chemical Transformations of 2 Bromo 1 2 Methylcyclohexyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom adjacent to the carbonyl group (the α-carbon) and bonded to the bromine atom is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this carbon, making the bromine atom a good leaving group. Consequently, this compound readily undergoes nucleophilic substitution reactions, typically following a bimolecular (SN2) mechanism. wikipedia.org

A wide array of nucleophiles can displace the bromide ion, leading to the formation of a diverse range of products. The general scheme for this transformation involves the attack of a nucleophile (Nu:⁻) on the α-carbon, resulting in the cleavage of the carbon-bromine bond.

Table 1: Examples of Nucleophilic Substitution Products from 2-Bromo-1-(2-methylcyclohexyl)-ethanone

Nucleophile (Nu:⁻)Reagent ExampleProduct ClassProduct Name
Hydroxide (B78521) (OH⁻)Sodium Hydroxide (NaOH)α-Hydroxy ketone2-Hydroxy-1-(2-methylcyclohexyl)-ethanone
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)α-Alkoxy ketone2-Methoxy-1-(2-methylcyclohexyl)-ethanone
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)α-Thio ketone1-(2-Methylcyclohexyl)-2-(phenylthio)-ethanone
Amine (RNH₂)Ammonia (NH₃)α-Amino ketone2-Amino-1-(2-methylcyclohexyl)-ethanone
Azide (N₃⁻)Sodium Azide (NaN₃)α-Azido ketone2-Azido-1-(2-methylcyclohexyl)-ethanone
Cyanide (CN⁻)Sodium Cyanide (NaCN)α-Cyano ketone1-(2-Methylcyclohexyl)-2-oxo-propanenitrile

The reactivity of the nucleophile plays a significant role in the reaction outcome. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates.

Given that the nucleophilic substitution at the α-carbon proceeds through a concerted SN2 mechanism, the stereochemistry of the reaction is highly predictable. The SN2 reaction is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comyoutube.comyoutube.com This leads to an inversion of the stereochemical configuration at the α-carbon, a phenomenon known as the Walden inversion. wikipedia.org

In the case of this compound, the α-carbon is a stereocenter. Therefore, if the starting material is a single enantiomer, the product of the SN2 reaction will be the corresponding opposite enantiomer. For instance, if the starting material is (R)-2-Bromo-1-(2-methylcyclohexyl)-ethanone, the nucleophilic substitution will yield the (S)-product. This stereospecificity is a hallmark of the SN2 mechanism and is crucial in synthetic applications where stereochemical control is desired. youtube.com The presence of the 2-methylcyclohexyl group can introduce steric hindrance that may affect the rate of the reaction, but the fundamental stereochemical outcome of inversion is expected to be maintained.

Carbonyl Reactivity and Related Transformations

The ketone functionality in this compound provides another avenue for chemical transformations, distinct from the reactions at the α-carbon.

While the α-carbon is primarily a site for substitution, the α'-hydrogens (on the 2-methylcyclohexyl ring) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For example, in an aldol-type condensation, the enolate could react with an aldehyde or another ketone. However, the presence of the bromine atom on the other side of the carbonyl group can complicate these reactions, potentially leading to competing substitution or rearrangement pathways.

The carbonyl group of this compound can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pubyoutube.com

The reduction of the ketone introduces a new stereocenter at the former carbonyl carbon. The approach of the hydride can occur from two different faces of the planar carbonyl group (the Re and Si faces), potentially leading to a mixture of diastereomeric alcohol products. libretexts.org The stereochemical outcome is often influenced by the steric bulk of the adjacent 2-methylcyclohexyl group, which can direct the incoming hydride to the less hindered face.

Table 2: Products of Carbonyl Reduction

Reducing AgentProduct ClassProduct Name
Sodium Borohydride (NaBH₄)Bromohydrin2-Bromo-1-(2-methylcyclohexyl)-ethanol
Lithium Aluminum Hydride (LiAlH₄)Bromohydrin2-Bromo-1-(2-methylcyclohexyl)-ethanol

It is important to note that powerful reducing agents like LiAlH₄ could potentially also reduce the carbon-bromine bond, although the reduction of the carbonyl is generally faster.

Rearrangement Reactions and Fragmentations

Under basic conditions, this compound has the potential to undergo the Favorskii rearrangement. wikipedia.org This reaction is characteristic of α-halo ketones that possess an α'-hydrogen. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (such as a hydroxide or alkoxide ion). youtube.com

For this compound, the reaction would be initiated by the deprotonation at the α'-carbon (the carbon on the cyclohexane (B81311) ring adjacent to the carbonyl). The resulting enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack on this strained intermediate leads to ring opening. In the case of a cyclic α-halo ketone, this rearrangement typically results in a ring contraction. wikipedia.org Therefore, the reaction of this compound with a base like sodium hydroxide could potentially yield a methylcyclopentanecarboxylic acid derivative. The exact structure of the product would depend on the regioselectivity of the cyclopropanone ring opening.

Investigations into α,α'-Dibromoketone Rearrangements

The Favorskii rearrangement is a well-documented reaction of α-halo ketones, which can also extend to α,α'-dihaloketones. wikipedia.orgchemistwizards.com This rearrangement typically occurs in the presence of a base, leading to the formation of carboxylic acid derivatives, often with a skeletal reorganization. wikipedia.orgnrochemistry.com In the case of cyclic α-halo ketones, the Favorskii rearrangement characteristically results in a ring contraction. wikipedia.org

The mechanism is generally understood to proceed through the formation of a cyclopropanone intermediate after the initial deprotonation at the α'-position. wikipedia.org This intermediate is then attacked by a nucleophile, leading to the rearranged product. While specific studies on the Favorskii rearrangement of α,α'-dibromo derivatives of this compound are not extensively documented in readily available literature, the general principles of this reaction provide a predictive framework for its behavior. The reaction of α,α'-dihaloketones under Favorskii conditions can lead to the formation of α,β-unsaturated carboxylic acid derivatives. wikipedia.org

Reaction Type Key Intermediate Typical Product from Cyclic α-Halo Ketone
Favorskii RearrangementCyclopropanoneRing-contracted carboxylic acid derivative

Potential for Carbocation-Mediated Rearrangements within the Cyclohexyl Ring System

The cyclohexyl ring in this compound introduces the possibility of carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement. These rearrangements involve the 1,2-migration of an alkyl, aryl, or hydride group to a neighboring carbocation center, leading to a more stable carbocation. Although specific investigations into such rearrangements for this particular compound are not prominent in the surveyed literature, the fundamental principles of carbocation chemistry suggest this potential. The formation of a carbocation at a carbon atom of the cyclohexyl ring, possibly through reaction with a Lewis acid or under solvolysis conditions, could initiate a cascade of rearrangements to yield a thermodynamically more stable product.

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The inherent reactivity of the α-bromo ketone functionality makes this compound a valuable building block in the synthesis of more complex molecular architectures.

Precursor for Heterocyclic Compound Synthesis

Alpha-bromo ketones are widely recognized as versatile precursors for the synthesis of a variety of heterocyclic compounds. nih.govrasayanjournal.co.inekb.eg The electrophilic carbon bearing the bromine atom and the carbonyl carbon are both susceptible to nucleophilic attack, providing multiple pathways for cyclization reactions.

For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halo ketone with a thioamide to produce a thiazole ring. organic-chemistry.org Research on compounds with similar structures, such as 2-bromo-1-(3,4-dimethylphenyl)ethanone, has demonstrated their successful conversion into a range of thiazole derivatives. ekb.eg This suggests a strong potential for this compound to serve as a precursor for the synthesis of novel thiazole-containing compounds. nih.govnih.gov

Similarly, imidazoles can be synthesized from α-bromo ketones. rasayanjournal.co.inorganic-chemistry.org One common method involves the reaction of an α-bromo ketone with an amidine or a related nitrogen-containing species. rasayanjournal.co.in The synthesis of various imidazole (B134444) derivatives from 2-bromo-1-(substituted phenyl) ethanones has been reported, highlighting the utility of this class of compounds in constructing these important heterocyclic rings. rasayanjournal.co.in

Heterocycle General Reactants with α-Bromo Ketone
ThiazoleThioamide or Thiourea
ImidazoleAmidine or Urea/Thiourea/Guanidine

Building Block for Advanced Organic Scaffolds

The utility of this compound extends to its role as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural features allow for nucleophilic substitution at the bromine-bearing carbon and various reactions at the carbonyl group. These reactions can be employed to build more elaborate molecular frameworks. While specific examples detailing the use of the 2-methylcyclohexyl isomer in the construction of "advanced organic scaffolds" are not extensively detailed in the reviewed literature, the analogous trans-4-methylcyclohexyl isomer is noted for its application as an intermediate in developing complex organic molecules and potential drug candidates. This suggests that this compound likely possesses similar potential as a versatile building block in medicinal and materials chemistry.

Stereochemical Aspects of 2 Bromo 1 2 Methylcyclohexyl Ethanone

Configurational Isomerism of the 2-Methylcyclohexyl Moiety (cis/trans)

The presence of two substituents on the cyclohexane (B81311) ring of 2-Bromo-1-(2-methylcyclohexyl)-ethanone—the methyl group at position 2 and the bromoacetyl group at position 1—gives rise to configurational isomers. edubull.com These isomers, which are not interconvertible without breaking chemical bonds, are classified as either cis or trans based on the relative spatial arrangement of the two substituent groups. libretexts.orglibretexts.org

In the cis-isomer , the methyl group and the bromoacetyl group are located on the same side of the cyclohexane ring's plane. libretexts.org Conversely, in the trans-isomer , these two groups are positioned on opposite sides of the ring's plane. libretexts.org This difference in spatial orientation leads to distinct physical and chemical properties for each isomer.

IsomerRelative Position of Substituents
cis-2-Bromo-1-(2-methylcyclohexyl)-ethanoneMethyl and Bromoacetyl groups on the same side of the ring.
trans-2-Bromo-1-(2-methylcyclohexyl)-ethanoneMethyl and Bromoacetyl groups on opposite sides of the ring.

Chiral Centers and Enantiomeric Considerations

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. These are:

C1: The carbon atom of the cyclohexane ring attached to the bromoacetyl group.

C2: The carbon atom of the cyclohexane ring attached to the methyl group.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n possible stereoisomers. sydney.edu.aulibretexts.org For this compound, with two chiral centers, a maximum of four stereoisomers can exist. libretexts.org These stereoisomers manifest as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and typically share identical physical properties, except for their interaction with plane-polarized light. sydney.edu.au

The four possible stereoisomers are:

(1R, 2R)-2-Bromo-1-(2-methylcyclohexyl)-ethanone

(1S, 2S)-2-Bromo-1-(2-methylcyclohexyl)-ethanone

(1R, 2S)-2-Bromo-1-(2-methylcyclohexyl)-ethanone

(1S, 2R)-2-Bromo-1-(2-methylcyclohexyl)-ethanone

The relationship between a stereoisomer from one pair and one from the other pair (e.g., between the 1R, 2R and 1R, 2S forms) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. youtube.com This chair structure can undergo a "ring flip" to an alternative chair conformation. In this process, substituents that were in axial positions become equatorial, and those that were equatorial become axial. utdallas.edu

Preferred Conformations and Their Influence on Reactivity

For a substituted cyclohexane, the two chair conformations are often not equivalent in energy. libretexts.org Substituents in the axial position experience greater steric hindrance, known as 1,3-diaxial interactions, compared to when they are in the more spacious equatorial position. Consequently, bulkier substituents preferentially occupy the equatorial position to enhance conformational stability. youtube.comutdallas.edu

In this compound, the bromoacetyl group is significantly bulkier than the methyl group. This size difference is the primary determinant of the preferred conformation for both the cis and trans isomers.

trans-Isomer: In the trans configuration, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the bromoacetyl group and the methyl group can simultaneously occupy equatorial positions (diequatorial). This arrangement is highly favored as it minimizes steric strain. The alternative conformation, with both groups in axial positions (diaxial), would be significantly less stable and thus a minor contributor to the conformational equilibrium.

cis-Isomer: In the cis configuration, the two substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. To achieve maximum stability, the larger bromoacetyl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the axial position. The reverse conformation, with an equatorial methyl group and an axial bromoacetyl group, would be less stable due to the significant 1,3-diaxial interactions involving the bulky bromoacetyl group.

The conformational preference directly influences the molecule's reactivity. The accessibility of the bromoacetyl group, particularly the carbonyl carbon and the alpha-carbon bearing the bromine, is affected by its axial or equatorial position. Reactions such as nucleophilic substitution or elimination at the alpha-carbon, or nucleophilic addition to the carbonyl group, can exhibit different rates and outcomes depending on the steric environment dictated by the ring's conformation.

Isomer ConfigurationMore Stable ConformationSubstituent PositionsEnergetic Favorability
transDiequatorialC1-Bromoacetyl: Equatorial, C2-Methyl: EquatorialHighly Favored
cisAxial/EquatorialC1-Bromoacetyl: Equatorial, C2-Methyl: AxialModerately Favored

Diastereoselectivity in Reactions Involving the Methylcyclohexyl Ring

The fixed spatial arrangement of the substituents in the preferred conformation of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. This phenomenon is known as diastereoselectivity. The existing chiral centers and the steric bulk of the substituents create a chiral environment that can favor the approach of a reagent from one face of the molecule over the other.

Spectroscopic and Structural Characterization Techniques for 2 Bromo 1 2 Methylcyclohexyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each nucleus, it is possible to piece together the connectivity and stereochemistry of 2-Bromo-1-(2-methylcyclohexyl)-ethanone.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The spectrum of this compound is expected to show characteristic signals corresponding to the bromoacetyl group, the methylcyclohexyl ring, and the methyl substituent.

The protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet or a multiplet in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group. The methine proton on the cyclohexyl ring attached to the carbonyl group (C(O)-CH) would also be shifted downfield. The remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm. The methyl group protons (-CH₃) would likely appear as a doublet, resulting from coupling with the adjacent methine proton, in the range of 0.8-1.2 ppm.

The coupling patterns (splitting of signals) provide crucial information about neighboring protons. For instance, the multiplicity of the methyl signal would confirm its attachment to a CH group. The complex splitting observed for the cyclohexyl protons is a result of both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, with the magnitude of the coupling constants helping to deduce the relative stereochemistry (cis/trans) of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-C(O)CH ₂Br 4.0 - 4.5 Singlet (s) or Multiplet (m) Strongly deshielded by both the carbonyl and bromine.
-CH -C(O)- 2.5 - 3.0 Multiplet (m) Deshielded by the adjacent carbonyl group.
Cyclohexyl -CH ₂- 1.0 - 2.5 Multiplets (m) Complex, overlapping signals from the ring protons.
-CH -CH₃ 1.5 - 2.0 Multiplet (m) Signal for the methine proton attached to the methyl group.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

The carbonyl carbon (-C=O) is the most deshielded and is expected to appear significantly downfield, around 200 ppm. The carbon atom bonded to bromine (-CH₂Br) would also be deshielded, with a predicted chemical shift in the range of 30-45 ppm. docbrown.info The carbons of the 2-methylcyclohexyl ring will resonate in the aliphatic region of the spectrum, typically between 20 and 55 ppm. The specific shifts of the ring carbons are influenced by the position of the methyl and bromoacetyl substituents. The methyl carbon is expected to be the most upfield signal, appearing around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C =O 198 - 205 Carbonyl carbon, highly deshielded.
C H₂Br 30 - 45 Carbon attached to bromine, deshielded. docbrown.info
C H-C(O) 45 - 55 Ring carbon attached to the bromoacetyl group.
Cyclohexyl C H₂ & C H 20 - 40 Remaining carbons of the cyclohexyl ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between the methyl protons and the adjacent methine proton on the cyclohexyl ring, as well as among the various protons of the cyclohexyl ring, helping to trace the connectivity through the ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming, for example, which carbon signal corresponds to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the -CH₂Br protons and the carbonyl carbon would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is particularly valuable for determining stereochemistry. For example, NOESY could reveal the spatial relationship between the methyl group and the bromoacetyl group, helping to establish whether they are on the same side (cis) or opposite sides (trans) of the cyclohexane (B81311) ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the precise elemental formula of a molecule. nih.gov For this compound (C₉H₁₅BrO), HRMS would be used to confirm this formula by matching the experimentally measured exact mass to the calculated theoretical mass.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by two mass units (e.g., M+ and M+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 3: Theoretical Exact Masses for C₉H₁₅BrO

Isotopologue Theoretical Exact Mass (m/z)
C₉H₁₅⁷⁹BrO 218.0306

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an effective method for assessing the purity of a sample of this compound.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase. Any impurities, such as starting materials or by-products, would be separated from the main compound. As each component exits the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The resulting chromatogram would show a major peak for the target compound and potentially smaller peaks for any impurities, allowing for a quantitative assessment of purity. The mass spectrum of the main peak would serve to confirm the identity of this compound by showing the characteristic isotopic pattern of bromine and a fragmentation pattern consistent with its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of its key structural features: the carbonyl group (C=O) of the ketone and the carbon-bromine (C-Br) bond.

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the C=O stretching vibration. This band typically appears in the region of 1680-1740 cm⁻¹. For aliphatic ketones like this compound, this peak is expected to be sharp and intense, generally appearing around 1715 cm⁻¹. The presence of an adjacent bromine atom (an α-halo ketone) can shift this frequency slightly due to electronic effects.

The carbon-bromine (C-Br) stretching vibration is also a key diagnostic feature, though it appears in the fingerprint region of the spectrum where many other vibrations occur. The C-Br stretch is typically observed in the range of 500-680 cm⁻¹, and its absorption is of moderate to strong intensity. Other significant absorptions include the C-H stretching vibrations from the cyclohexyl and methyl groups, which are expected just below 3000 cm⁻¹.

Analysis of IR spectra for structurally similar compounds, such as 2-bromo-1-phenylethanone and 2-bromo-2-methylcyclohexanone, supports the assignment of these characteristic frequencies. nih.govnist.gov

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1710 - 1725 Strong, Sharp
Alkyl C-H Stretch 2850 - 2960 Medium to Strong
Methylene C-H Bend 1450 - 1470 Medium

X-ray Crystallography for Solid-State Structural Determination (relevant for related compounds)

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

The analysis of cyclohexanone (B45756) derivatives by X-ray crystallography has also been reported, providing valuable insights into the conformation of the six-membered ring and the stereochemical arrangement of its substituents. nih.gov For this compound, this technique could definitively establish the relative stereochemistry of the methyl group on the cyclohexane ring and the bromoacetyl group, as well as the preferred conformation (e.g., chair or boat) of the cyclohexyl ring in the solid state.

Table 2: Representative Crystallographic Data for a Related Compound, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime researchgate.net

Parameter Value
Chemical Formula C₁₀H₈BrNO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.9548 (6)
b (Å) 9.4897 (10)
c (Å) 17.2906 (19)
β (°) 96.943 (6)

This data illustrates the precision with which cell parameters and molecular geometry can be defined, offering a template for the type of information that would be obtained for this compound.

Computational Chemistry Investigations of 2 Bromo 1 2 Methylcyclohexyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT methods are used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and energies of different molecular states. For 2-Bromo-1-(2-methylcyclohexyl)-ethanone, DFT calculations can elucidate its fundamental electronic characteristics and energetic landscape.

The presence of a substituted cyclohexane (B81311) ring in this compound gives rise to multiple possible conformations. Molecular geometry optimization using DFT allows for the identification of the most stable three-dimensional arrangements of the atoms, known as conformers. The primary conformational isomerism in the cyclohexyl ring is the chair conformation, with substituents occupying either axial or equatorial positions.

For the closely related 2-bromocyclohexanone (B1249149), extensive studies have shown a solvent-dependent equilibrium between the conformer with an axial bromine and the one with an equatorial bromine. researchgate.net In the gas phase and nonpolar solvents like carbon tetrachloride, the axial conformer is generally more stable due to favorable stereoelectronic interactions. researchgate.net However, in polar solvents like DMSO, the equatorial conformer becomes more populated due to stabilization of the C-Br dipole moment. researchgate.net

The introduction of a methyl group at the 2-position of the cyclohexane ring in this compound adds another layer of complexity to the conformational analysis. The relative orientation of the methyl group and the bromoethanone substituent (cis or trans) will significantly influence the stability of the different chair conformers. DFT calculations are essential to determine the precise energetic ordering of these conformers.

Table 1: Illustrative Conformational Analysis of 2-Bromocyclohexanone in Various Solvents (Data is for the analogous compound 2-bromocyclohexanone and is used here for illustrative purposes)

SolventAxial Conformer Population (%)Equatorial Conformer Population (%)
Gas Phase~87~13
Carbon Tetrachloride~74~26
DMSO~30~70

This table was generated based on data from computational studies on 2-bromocyclohexanone. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnumberanalytics.com

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO is anticipated to be localized on the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. A small energy gap between the HOMO and LUMO generally indicates higher reactivity. researchgate.net FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Typical Frontier Molecular Orbital Energies for a Substituted Ketone (This data is illustrative and not specific to this compound)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This table provides representative values for a generic ketone to illustrate the concept of FMO analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the full conformational landscape, including transition states between different conformers.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and observing its movements over nanoseconds or longer. This can reveal the preferred conformations in a given solvent, the rates of conformational changes, and the flexibility of the molecule. This is particularly useful for understanding how the interplay between the methyl and bromoethanone substituents affects the dynamics of the cyclohexane ring.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. niscpr.res.in These predictions are highly sensitive to the molecular geometry, making them a valuable tool for distinguishing between different conformers. Similarly, DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. The calculated position and intensity of the carbonyl (C=O) stretch, for example, can provide information about the electronic environment of the ketone group.

Analysis of Reaction Mechanisms and Transition States using Computational Models

Computational models are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. smu.edursc.org For this compound, a key reaction is nucleophilic substitution at the α-carbon bearing the bromine atom.

Using DFT, the potential energy surface for such a reaction can be mapped out. This involves calculating the energy of the system as the nucleophile approaches the molecule and the bromide ion departs. The highest point on this reaction pathway corresponds to the transition state, and its energy determines the activation energy of the reaction. These calculations can provide insights into the stereochemistry of the reaction and the factors that influence its rate.

Table 3: Illustrative Activation Energies for Nucleophilic Substitution on an α-Bromoketone (This data is for a generic α-bromoketone and is for illustrative purposes only)

NucleophileActivation Energy (kcal/mol)
Chloride15.2
Hydroxide (B78521)10.5
Ammonia12.8

This table provides representative activation energies to illustrate the application of computational models in studying reaction mechanisms.

Molecular Electrostatic Potential (MEP) and Local Ionization Energy (ALIE) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are properties that can be mapped onto the electron density surface of a molecule to visualize its reactive sites. researchgate.net

The MEP surface shows the electrostatic potential experienced by a positive point charge at various points on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. For this compound, the area around the carbonyl oxygen is expected to be a region of strong negative MEP. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. The carbon atom attached to the bromine is expected to be a site of positive MEP.

The ALIE is the average energy required to remove an electron from a specific point on the molecular surface. researchgate.netcdnsciencepub.com Regions with low ALIE values indicate where the most loosely bound electrons are located, making these sites prone to attack by electrophiles or radicals. researchgate.netnih.gov For this compound, the regions around the oxygen and bromine lone pairs are expected to have the lowest ALIE.

Advanced Research Applications in Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Analogues

While direct applications of 2-Bromo-1-(2-methylcyclohexyl)-ethanone in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive natural compounds. The 2-methylcyclohexanone (B44802) core is a key component of various terpenes and steroids, and the ability to introduce functionality at the adjacent carbon via the bromo-keto group provides a strategic advantage in synthetic design.

The primary utility of this compound lies in its potential for stereocontrolled reactions. The inherent chirality of the 2-methylcyclohexyl ring can direct the stereochemical outcome of subsequent transformations, a critical aspect in the synthesis of enantiomerically pure natural products. Researchers can exploit this feature in reactions such as nucleophilic substitutions and aldol (B89426) condensations to construct chiral centers with high diastereoselectivity.

Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis

Reaction TypeReagentsPotential Product MoietyRelevance to Natural Products
Nucleophilic Substitution (SN2)Azide, Amines, Thiolsα-Azido, α-Amino, α-Thio ketonesPrecursors for amino acids, alkaloids, and sulfur-containing natural products
Favorskii RearrangementBase (e.g., NaOH)Cyclopentanecarboxylic acid derivativesAccess to carbocyclic cores found in prostaglandins (B1171923) and other cyclic natural products
Reformatsky ReactionOrganozinc reagentsβ-Hydroxy estersBuilding blocks for polyketide and macrolide synthesis
Hantzsch Thiazole (B1198619) SynthesisThioamidesThiazole derivativesCore structure in many bioactive natural products and pharmaceuticals

Application in the Development of Novel Pharmaceutical and Agrochemical Scaffolds

The development of new pharmaceutical and agrochemical agents often relies on the creation of novel molecular scaffolds that can be readily diversified. This compound serves as an excellent starting material for generating libraries of compounds for biological screening. The reactivity of the α-bromoketone allows for the introduction of a wide range of functional groups and heterocyclic systems.

For instance, the reaction of this compound with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse set of derivatives. These derivatives can then be evaluated for their biological activity, including potential antimicrobial, anti-inflammatory, or herbicidal properties.

Table 2: Exemplary Reactions for Scaffold Development

ReactionReagentsResulting ScaffoldPotential Application
Imidazole (B134444) SynthesisAmidinesSubstituted ImidazolesAntifungal, Antihypertensive
Quinoxaline Synthesiso-PhenylenediaminesSubstituted QuinoxalinesAntibacterial, Anticancer
Thiophene SynthesisLawesson's ReagentSubstituted ThiophenesAnti-inflammatory, Antiviral

The lipophilic nature of the 2-methylcyclohexyl group can also be advantageous in drug design, as it can enhance membrane permeability and bioavailability of the resulting compounds.

Building Block in the Construction of Advanced Organic Materials

The unique combination of a reactive functional group and a defined stereochemical and conformational structure makes this compound a candidate for the synthesis of advanced organic materials. The potential for this compound lies in its ability to be incorporated into larger molecular architectures, such as polymers and liquid crystals.

The introduction of the chiral 2-methylcyclohexyl unit can impart chirality to the resulting material, which is a desirable property for applications in chiral separations, asymmetric catalysis, and nonlinear optics. For example, polymerization of derivatives of this compound could lead to the formation of chiral polymers with unique helical structures.

Furthermore, the rigid and bulky nature of the cyclohexyl ring can influence the packing and intermolecular interactions of molecules, which is a key factor in the design of liquid crystalline materials. By modifying the structure of this compound, for example, by introducing mesogenic units, it may be possible to create novel liquid crystals with specific phase behaviors and electro-optical properties. Research in this area is still nascent, but the potential for this versatile building block in materials science is significant.

Future Research Directions and Unexplored Potential

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 2-Bromo-1-(2-methylcyclohexyl)-ethanone presents a significant stereochemical challenge due to the presence of two chiral centers: one at the 2-position of the cyclohexyl ring and the other at the α-carbon to the carbonyl group upon bromination. Future research should prioritize the development of synthetic methods that can control the stereochemistry at both of these centers.

Current acid-catalyzed α-bromination of ketones typically proceeds through an enol intermediate, which can lead to a racemic mixture at the α-carbon. libretexts.org For 2-methylcyclohexanone (B44802), enolization is expected to occur preferentially at the more substituted carbon, but controlling the facial selectivity of the subsequent bromination is a key challenge.

Future synthetic strategies could explore:

Chiral Auxiliaries: Employing chiral auxiliaries attached to the 2-methylcyclohexanone precursor to direct the approach of the brominating agent to one face of the enolate, thereby inducing diastereoselectivity.

Organocatalysis: Utilizing chiral amine or acid catalysts to promote the formation of a specific enol or enamine intermediate, enabling enantioselective bromination.

Metal-Catalyzed Asymmetric Bromination: Investigating chiral transition metal complexes that can coordinate to the ketone and deliver a bromine electrophile with high stereocontrol.

Interactive Table: Potential Stereoselective Synthetic Approaches

Synthetic ApproachPotential Catalyst/ReagentExpected OutcomeKey Challenge
Chiral AuxiliaryEvans' oxazolidinonesHigh diastereoselectivitySynthesis and removal of the auxiliary
OrganocatalysisProline-derived catalystsHigh enantioselectivityCatalyst loading and turnover number
Metal CatalysisChiral Lewis acid-metal complexes (e.g., Ti, Cu)Enantio- and diastereocontrolLigand design and synthesis

Exploration of Catalytic Transformations

As a reactive α-bromo ketone, this compound is a versatile substrate for various catalytic transformations to construct more complex molecular architectures. While the reactivity of α-bromo ketones in reactions like nucleophilic substitution is well-known, future research should focus on novel catalytic applications.

Promising areas of exploration include:

Photoredox Catalysis: Using visible-light photoredox catalysts to generate α-keto radicals from the C-Br bond. These radicals could then participate in C-C and C-X bond-forming reactions, such as Giese additions or couplings with various nucleophiles. researchgate.net This approach offers a mild alternative to traditional methods. researchgate.net

Cross-Coupling Reactions: Developing palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) using the enolate derived from this compound. This would enable the direct introduction of aryl, alkynyl, and amino groups at the α-position.

Dual Catalysis Systems: Combining photoredox catalysis with transition metal or organocatalysis to enable novel, previously inaccessible transformations, such as enantioselective α-arylations or alkylations. researchgate.net

Investigation of Green Chemistry Approaches for its Synthesis and Reactions

Traditional bromination methods often use hazardous reagents like molecular bromine and chlorinated solvents. nih.gov Future research must focus on developing more environmentally benign methods for both the synthesis and subsequent reactions of this compound.

Key green chemistry avenues include:

Greener Brominating Agents: Utilizing safer and more sustainable brominating agents. A promising system involves an aqueous solution of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr), which can effectively brominate ketones "on water" without the need for organic solvents or catalysts. rsc.org Other options include using N-Bromosuccinimide (NBS) in recyclable ionic liquids. scirp.org

Solvent-Free or Aqueous Conditions: Developing synthetic protocols that minimize or eliminate the use of volatile organic compounds (VOCs). Reactions in water or under solvent-free conditions are highly desirable. rsc.orgasianpubs.org

Electrochemical Synthesis: Exploring electrochemical methods for the α-bromination of 2-methylcyclohexanone. Electrosynthesis can reduce waste by avoiding the use of stoichiometric chemical oxidants and provides excellent control over reaction conditions.

Interactive Table: Comparison of Green Bromination Methods

MethodBrominating SystemSolventAdvantages
"On Water" BrominationH₂O₂ / HBrWaterInexpensive reagents, no organic waste, catalyst-free. rsc.org
Ionic Liquid MediaNBS[bmim]PF₆Recyclable medium, good yields. scirp.org
Oxidative BrominationBromide/Bromate coupleAcetic AcidAvoids hazardous molecular bromine. researchgate.net

Theoretical Studies on Novel Reactivity Modes

Computational and theoretical chemistry offer powerful tools to predict and understand the reactivity of this compound. Such studies can guide experimental efforts by identifying novel and potentially useful reaction pathways.

Future theoretical investigations could focus on:

Reaction Mechanism Elucidation: Performing density functional theory (DFT) calculations to model the transition states and reaction pathways for known and novel transformations. This could provide insights into the stereoselectivity of synthetic methods and help optimize reaction conditions.

Prediction of Novel Reactivity: Using computational models to explore unconventional reaction modes. For instance, investigating the possibility of radical-polar crossover reactions or novel pericyclic reactions involving the enolate of the title compound.

Substrate-Catalyst Interactions: Modeling the interaction between this compound (or its precursor) and various chiral catalysts. This can aid in the rational design of more efficient and selective catalysts for its stereoselective synthesis and subsequent transformations.

By pursuing these research directions, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple building block into a valuable component for the stereocontrolled synthesis of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(2-methylcyclohexyl)-ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Bromination : Adapt protocols from analogous compounds (e.g., bromination of acetophenones using Br₂ in CHCl₃ under controlled conditions ). Adjust stoichiometry to account for steric hindrance from the 2-methylcyclohexyl group.
  • Purification : Recrystallize from diethyl ether or ethanol, leveraging solubility differences observed in similar bromoethanones .
  • Characterization : Validate purity via melting point analysis (e.g., phase transition at ~128°C, as seen in structurally related compounds ).

Q. How should this compound be stored to ensure stability during experiments?

  • Guidelines :

  • Store at 2–8°C in inert gas (N₂) to prevent hydrolysis or oxidation .
  • Use airtight, moisture-resistant containers due to hygroscopicity .
  • Avoid exposure to incompatible substances (e.g., strong bases or oxidizers) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR shifts with those of analogous bromoethanones (e.g., aromatic protons in 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone at δ 7.2–8.0 ppm ).
  • IR : Identify ketone (C=O stretch ~1700 cm⁻¹) and C-Br (550–650 cm⁻¹) bands .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ using high-resolution MS, referencing PubChem data for similar compounds .

Advanced Research Questions

Q. How does the steric environment of the 2-methylcyclohexyl group influence nucleophilic substitution kinetics?

  • Mechanistic Insights :

  • Steric Effects : The bulky cyclohexyl group may slow SN2 reactions by hindering nucleophile approach. Compare reactivity with less hindered analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone ).
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, as demonstrated in substitutions of bromoethanones .
  • Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to quantify rate differences .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution, focusing on the electron-withdrawing effects of the bromine and cyclohexyl group .
  • Conformational Analysis : Predict stable conformers using molecular mechanics (e.g., MMFF94 force field) to explain experimental NMR data .
  • Reactivity Predictions : Cross-validate computational results with experimental substituent effects (e.g., bromine’s impact on electrophilicity ).

Q. How can crystallographic data resolve discrepancies in reported structural parameters for this compound?

  • Crystallography Workflow :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ether/hexane mixtures) and refine structures using SHELX .
  • Validation : Compare bond lengths (C-Br: ~1.93 Å; C=O: ~1.21 Å) and angles with related compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone ).
  • Data Interpretation : Address anomalies (e.g., disorder in cyclohexyl groups) using occupancy refinement tools .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-methylcyclohexyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2-methylcyclohexyl)-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.